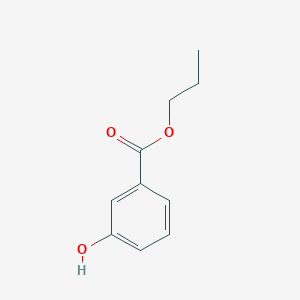

Propyl 3-hydroxybenzoate

Beschreibung

Overview of Substituted Benzoate (B1203000) Esters in Organic Chemistry

Substituted benzoate esters are a significant class of organic compounds characterized by a benzene (B151609) ring attached to the carbonyl group of an ester. fiveable.me The benzene ring can be substituted with various functional groups at different positions, leading to a wide array of derivatives with diverse chemical and physical properties. rsc.orgscispace.com These esters are synthesized through several methods, with the most common being the Fischer esterification of a substituted benzoic acid with an alcohol in the presence of an acid catalyst. cabidigitallibrary.orgwikipedia.org Other methods include reacting a halocarbon with a hydroxybenzoic acid in the presence of a tertiary amine. google.com The nature and position of the substituent on the aromatic ring, as well as the type of alcohol used, profoundly influence the reactivity, polarity, and potential applications of the resulting ester. rsc.org

Significance of Positional Isomerism in Aromatic Esters: Case Study of Propyl 3-hydroxybenzoate

Positional isomerism plays a crucial role in defining the properties and behavior of substituted aromatic compounds. studysmarter.co.uklibretexts.org Isomers are molecules that share the same molecular formula but have a different arrangement of atoms. libretexts.org In the case of aromatic esters, positional isomers arise from the different possible locations of substituents on the benzene ring. studysmarter.co.ukadichemistry.com

A pertinent case study is the comparison between this compound and its well-known isomer, propyl 4-hydroxybenzoate (B8730719) (commonly known as propylparaben). wikipedia.orgnih.gov Both compounds have the molecular formula C10H12O3. nih.govxingzhilian.com However, the position of the hydroxyl (-OH) group on the benzene ring—at position 3 (meta) in this compound versus position 4 (para) in propylparaben (B1679720)—leads to distinct physical and chemical characteristics. wikipedia.orgnih.govxingzhilian.com This seemingly minor structural difference can impact properties such as melting point, solubility, and biological activity. For instance, propyl 4-hydroxybenzoate is a well-documented preservative used in cosmetics and food, while the applications of this compound are less established but of growing research interest. wikipedia.orgatamankimya.com

Contemporary Research Trajectories for this compound

Current research involving this compound and related compounds is exploring several avenues. One area of focus is its synthesis and the development of more efficient and environmentally friendly methods. d-nb.infonih.gov Researchers are also investigating its potential as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers. rasayanjournal.co.ingoogle.com Furthermore, studies are being conducted to understand how the meta-position of the hydroxyl group influences its chemical reactivity and potential biological interactions compared to its ortho- and para-isomers. d-nb.infonih.gov

Chemical Synthesis and Properties of this compound

The primary method for synthesizing this compound is through the esterification of 3-hydroxybenzoic acid with propanol (B110389). This reaction is typically catalyzed by a strong acid, such as sulfuric acid. d-nb.infonih.gov The process involves heating the reactants together, often with a method to remove the water formed during the reaction to drive the equilibrium towards the product side. cabidigitallibrary.org

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 38567-05-4 nih.govchemscene.com |

| Physical State | Solid |

| Melting Point | Data not widely available |

| Boiling Point | Data not widely available |

| Solubility | Data not widely available |

Spectroscopic Data of this compound

The structural characterization of this compound is accomplished through various spectroscopic techniques. While a comprehensive public database of its spectra is not as extensive as for its para-isomer, the expected spectral features can be inferred from the analysis of similar compounds.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the propyl group. The splitting patterns of the aromatic protons would be indicative of a 1,3-disubstituted benzene ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons (with distinct shifts for the carbon bearing the hydroxyl group and the ester linkage), and the carbons of the propyl group. |

| Infrared (IR) Spectroscopy | A broad absorption band for the hydroxyl (-OH) group, a strong absorption for the carbonyl (C=O) group of the ester, and characteristic bands for the C-O stretching and aromatic C-H and C=C bonds. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (180.20 g/mol ), along with fragmentation patterns characteristic of a propyl ester and a hydroxybenzoic acid moiety. |

Research Findings on this compound

This compound presents an interesting case study in the field of organic chemistry, particularly in the context of positional isomerism. While not as extensively studied as its para-isomer, propylparaben, ongoing research into its synthesis, properties, and potential applications continues to shed light on the subtle yet significant impact of substituent placement on the chemical behavior of aromatic compounds. Further investigation is warranted to fully elucidate the unique characteristics and potential uses of this specific hydroxybenzoate ester.

Structure

3D Structure

Eigenschaften

IUPAC Name |

propyl 3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h3-5,7,11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBDVGXLWJJWGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Propyl 3 Hydroxybenzoate

Esterification Pathways for the Synthesis of 3-Hydroxybenzoate Esters

The synthesis of propyl 3-hydroxybenzoate and other 3-hydroxybenzoate esters is predominantly achieved through esterification reactions. These methods involve the reaction of 3-hydroxybenzoic acid with an alcohol, in this case, propanol (B110389), to form the corresponding ester.

Acid-Catalyzed Esterification of 3-Hydroxybenzoic Acid with Alcohols

The most common method for synthesizing this compound is through acid-catalyzed esterification, also known as Fischer esterification. masterorganicchemistry.com This reaction involves heating 3-hydroxybenzoic acid with propanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comsmolecule.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Following a proton transfer, a water molecule is eliminated, and subsequent deprotonation of the reformed carbonyl group yields the final ester product. masterorganicchemistry.comwikipedia.org To drive the equilibrium towards the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed, for instance, through azeotropic distillation. cabidigitallibrary.org One study detailed the synthesis of various hydroxybenzoic acid esters by reacting the corresponding hydroxybenzoic acid with an alcohol at reflux temperature for 12 hours with sulfuric acid as a catalyst. nih.govd-nb.info

Table 1: Comparison of Acid Catalysts in Esterification

| Catalyst | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sulfuric Acid | Reflux temperature | High yield, readily available | Corrosive, generates acidic waste |

| p-Toluenesulfonic acid | Milder conditions than sulfuric acid | Less corrosive than sulfuric acid | May require longer reaction times |

Enzymatic and Biocatalytic Approaches to Ester Synthesis

Enzymatic synthesis offers a more environmentally friendly alternative to traditional chemical methods. Lipases are commonly employed as biocatalysts for the esterification of phenolic acids. mdpi.comgoogle.com These reactions are often carried out in organic solvents to shift the equilibrium towards synthesis rather than hydrolysis. mdpi.com

For instance, Candida antarctica lipase (B570770) B (CALB) has been used to synthesize various phenolic acid esters. mdpi.com The synthesis of ferulic acid esters, a related phenolic acid, has been optimized using lipases, achieving high conversion rates under specific temperature and substrate concentration conditions. google.com While specific studies on the enzymatic synthesis of this compound are not abundant, the principles applied to other hydroxybenzoate esters are transferable. An enzyme, 3-hydroxybenzoate 6-hydroxylase (3HB6H), is known to catalyze the para-hydroxylation of 3-hydroxybenzoate, indicating enzymatic activity on this substrate. nih.gov

Microwave-Assisted Esterification Techniques

Microwave-assisted synthesis has emerged as a rapid and efficient method for promoting chemical reactions, including esterification. smolecule.comresearchgate.netsphinxsai.com The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. smolecule.comnih.gov

A patented method for the preparation of propyl p-hydroxybenzoate (an isomer of the target compound) utilizes microwave irradiation in the presence of a macroporous resin catalyst. google.com This process involves mixing p-hydroxybenzoic acid, n-propanol, and the resin catalyst in a microwave oven, leading to a high yield of the final product in a shorter time frame. google.com This technique is noted for being less corrosive to equipment and having a lower environmental impact. google.com

Application of Heterogeneous Catalysts, Including Ionic Liquids, in Synthesis

Heterogeneous catalysts offer several advantages in industrial processes, including ease of separation from the reaction mixture, reusability, and often higher selectivity. uhamka.ac.id For the synthesis of hydroxybenzoate esters, various solid acid catalysts have been investigated.

Cation exchange resins, such as Amberlyst-15, have been successfully used as catalysts for the esterification of 3-hydroxybenzoic acid. These resins are solid and can be easily filtered out of the reaction mixture and reused. Another approach involves the use of sulfated zirconia and other solid superacids, which have shown high activity in esterification reactions. uhamka.ac.id

Ionic liquids have also been explored as catalysts for the synthesis of p-hydroxybenzoate esters. sigmaaldrich.com These compounds are salts that are liquid at low temperatures and can act as both solvents and catalysts. Their use can lead to high yields and easy separation of the product. sigmaaldrich.com

Table 2: Overview of Heterogeneous Catalysts for Esterification

| Catalyst Type | Example | Key Features |

|---|---|---|

| Cation Exchange Resin | Amberlyst-15 | Reusable, addresses limitations of homogeneous catalysis |

| Solid Superacid | Sulfated Zirconia | High acidity and activity uhamka.ac.id |

| Ionic Liquid | Acidic Ionic Liquids | Act as both catalyst and solvent, easy product separation sigmaaldrich.com |

| Polyoxometalates | (NH4)6[MnMo9O32]·8H2O | Excellent catalyst for preparing ethyl p-hydroxybenzoate with high yield derpharmachemica.com |

Industrial Synthesis Processes and Scale-Up Considerations for Hydroxybenzoate Esters

The industrial production of hydroxybenzoate esters, including this compound, largely relies on the principles of acid-catalyzed esterification. google.comatamanchemicals.com Key considerations for scaling up the synthesis include catalyst selection, reaction conditions, and product purification.

For large-scale production, continuous flow reactors are often preferred over batch reactors to improve efficiency and consistency. The choice of catalyst is critical; while strong mineral acids like sulfuric acid are effective, they pose challenges related to corrosion and waste disposal. derpharmachemica.com Therefore, the use of solid acid catalysts is increasingly favored in industrial settings due to their reusability and reduced environmental impact. uhamka.ac.idderpharmachemica.com

The purification process typically involves neutralization of the excess acid, removal of unreacted alcohol and water, and crystallization or distillation of the final product. derpharmachemica.comatamanchemicals.com For example, in the synthesis of propyl p-hydroxybenzoate, the crude product is often precipitated, washed to neutrality, and then recrystallized from a solvent like ethanol (B145695) to achieve high purity. atamanchemicals.com

Strategies for Chemical Modification and Derivatization of this compound

This compound possesses two reactive functional groups, the hydroxyl group and the ester group, which allow for a variety of chemical modifications.

The hydroxyl group can undergo O-alkylation to form ethers. For example, the methylation of methyl 3-hydroxybenzoate using dimethyl carbonate in the presence of a zeolite catalyst has been reported to proceed with high selectivity and yield. sciforum.net This reaction could be similarly applied to this compound.

The ester group can be modified through transesterification, where the propyl group is exchanged for a different alkyl or aryl group by reacting with another alcohol in the presence of a suitable catalyst. google.com Additionally, the ester can be hydrolyzed back to 3-hydroxybenzoic acid under acidic or basic conditions. smolecule.com

Furthermore, the aromatic ring can undergo electrophilic substitution reactions, although the directing effects of the hydroxyl and ester groups would need to be considered to predict the regioselectivity of such reactions.

Modifications of the Alkyl Chain Moiety

The structure of this compound can be systematically altered by modifying the n-propyl group. This is primarily achieved by substituting propanol with other alcohols during the initial esterification reaction with 3-hydroxybenzoic acid. This approach allows for the synthesis of a homologous series of 3-hydroxybenzoate esters, enabling the investigation of structure-activity relationships related to the alkyl chain's length, branching, and saturation.

The general reaction is as follows: 3-Hydroxybenzoic Acid + Alcohol (R-OH) ⇌ 3-Hydroxybenzoate Ester (R-OOC-C₆H₄-OH) + Water

By varying the alcohol, a diverse library of analogs can be produced. For example, using methanol (B129727) or ethanol would yield methyl 3-hydroxybenzoate and ethyl 3-hydroxybenzoate, respectively. The use of longer-chain alcohols, branched alcohols (like isopropanol), or even unsaturated alcohols (like allyl alcohol) can introduce different physicochemical properties to the resulting ester. smolecule.com The reactivity of the alcohol can influence the reaction kinetics; for example, studies on similar systems have shown that allyl alcohol can exhibit increased reactivity compared to linear propanol isomers due to resonance stabilization of the transition state. smolecule.com

Table 1: Examples of Alkyl Chain Modifications via Esterification

| Starting Alcohol | Resulting Ester Analog | Key Feature of Modification |

|---|---|---|

| Methanol | Methyl 3-hydroxybenzoate | Shortest alkyl chain |

| Ethanol | Ethyl 3-hydroxybenzoate | C2 alkyl chain |

| Isopropanol | Isothis compound | Branched alkyl chain |

| Butanol | Butyl 3-hydroxybenzoate | Longer (C4) alkyl chain |

| Allyl Alcohol | Allyl 3-hydroxybenzoate | Unsaturated alkyl chain |

Substitutions on the Aromatic Ring for Analog Synthesis

Further derivatization of this compound involves introducing or modifying substituents on the aromatic ring. These modifications can be made either by starting with an already substituted 3-hydroxybenzoic acid and then performing the esterification, or by direct substitution on the this compound molecule, though the latter can be more complex due to the directing effects of the existing ester and hydroxyl groups.

The hydroxyl (-OH) and ester (-COOC₃H₇) groups on the benzene (B151609) ring direct incoming electrophiles to specific positions. The hydroxyl group is a strongly activating, ortho-, para-director, while the ester group is a deactivating, meta-director. Given their positions, they direct incoming substituents to the C2, C4, and C6 positions of the ring.

A common strategy is to synthesize substituted 3-hydroxybenzoic acids first. For example, the sulfonation of benzoic acid primarily yields 3-sulfobenzoic acid, which can then be converted to 3-hydroxybenzoic acid. google.com Introducing other functional groups like nitro, halogen, or alkyl groups onto the aromatic ring of a precursor phenol (B47542) or benzoic acid derivative allows for the synthesis of a wide array of analogs. For instance, 4-hydroxy-3-methylbenzoic acid can be synthesized from the corresponding substituted phenol. researchgate.net These substituted acids can then be esterified with propanol to yield the desired propyl ester analogs.

Another key point of modification is the phenolic hydroxyl group itself. It can be alkylated to form ether derivatives. For example, reacting this compound with an alkyl halide under basic conditions would yield a propyl 3-alkoxybenzoate. This changes the hydrogen-bonding capability and polarity of this part of the molecule.

Table 2: Examples of Aromatic Ring Substitutions for Analog Synthesis

| Modification Type | Starting Material Example | Resulting Analog Example |

|---|---|---|

| Halogenation | 2-Chloro-3-hydroxybenzoic acid | Propyl 2-chloro-3-hydroxybenzoate |

| Nitration | 3-Hydroxy-4-nitrobenzoic acid | Propyl 3-hydroxy-4-nitrobenzoate |

| Alkylation (Ring) | 3-Hydroxy-4-methylbenzoic acid | Propyl 3-hydroxy-4-methylbenzoate |

| Alkylation (Hydroxyl) | This compound | Propyl 3-methoxybenzoate |

Advanced Analytical and Spectroscopic Characterization of Propyl 3 Hydroxybenzoate

Spectroscopic Techniques for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for Propyl 3-hydroxybenzoate are not widely published, the expected chemical shifts and splitting patterns can be accurately predicted based on its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the propyl chain and the aromatic ring. The propyl group's protons would appear as a triplet for the terminal methyl group (CH₃), a multiplet (sextet) for the adjacent methylene (B1212753) group (CH₂), and another triplet for the methylene group bonded to the ester oxygen (O-CH₂). The four protons on the meta-substituted benzene (B151609) ring would produce a more complex pattern than the symmetrical para-isomer, likely resulting in four distinct signals in the aromatic region.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display ten unique signals, corresponding to each carbon atom in the molecule's asymmetric structure. This includes three signals for the propyl chain carbons, six for the aromatic carbons (four C-H and two quaternary), and one for the carbonyl carbon of the ester group at the lowest field.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR |

|---|---|---|

| Propyl CH₃ | ~0.9-1.0 ppm (triplet) | ~10-12 ppm |

| Propyl CH₂ | ~1.7-1.8 ppm (sextet) | ~21-23 ppm |

| O-CH₂ | ~4.2-4.3 ppm (triplet) | ~65-67 ppm |

| Aromatic C-H | ~6.9-7.6 ppm (multiplets) | ~115-132 ppm |

| Aromatic C-OH | --- | ~155-158 ppm |

| Aromatic C-COO | --- | ~130-133 ppm |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the spectrum would be characterized by several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the propyl group's sp³ carbons would appear just below 3000 cm⁻¹, while the aromatic sp² C-H stretches would be seen just above 3000 cm⁻¹. The most intense and sharp peak, characteristic of the ester functional group, is the C=O carbonyl stretch, expected around 1710-1680 cm⁻¹. Additional bands in the fingerprint region (below 1500 cm⁻¹) would correspond to C-O stretching and various bending vibrations.

Predicted FT-IR Vibrational Frequencies

| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

|---|---|---|

| Phenolic O-H stretch | 3400-3200 | Broad, Strong |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch | 2980-2870 | Medium-Strong |

| Ester C=O stretch | 1710-1680 | Strong, Sharp |

| Aromatic C=C stretch | 1600-1450 | Medium |

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes based on changes in molecular polarizability. While many vibrations are active in both techniques, their intensities often differ. For this compound, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the aromatic ring, which often produce strong signals. The C=O stretch is also Raman active. This technique is valuable as it requires minimal sample preparation and can be performed in aqueous solutions. nih.gov

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions of the conjugated system in the benzene ring. The hydroxyl and ester substituents on the ring will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). For this compound, the λmax is expected in the ultraviolet region. Data from the absorption spectrum can be used to determine the optical band gap of the material, a key parameter for optoelectronic applications. This is typically achieved by analyzing the absorption edge using a Tauc plot, which relates the absorption coefficient to the photon energy.

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound, the molecular ion peak (M⁺•) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, 180.2. kromidas.de Under electron ionization (EI), the molecule would undergo predictable fragmentation.

Common fragmentation pathways include:

Loss of the propyl group: Cleavage of the ester C-O bond can lead to the loss of a propyl radical (•C₃H₇), resulting in a fragment ion at m/z 137.

Loss of propene: A McLafferty rearrangement can lead to the elimination of propene (C₃H₆), producing a fragment ion at m/z 138, corresponding to 3-hydroxybenzoic acid.

Loss of the propoxy group: Cleavage of the bond between the carbonyl carbon and the ester oxygen results in the loss of a propoxy radical (•OC₃H₇) and the formation of the 3-hydroxybenzoyl cation at m/z 121.

Predicted Key Fragments in Mass Spectrum

| m/z Value | Predicted Fragment Identity |

|---|---|

| 180 | [M]⁺• (Molecular Ion) |

| 138 | [M - C₃H₆]⁺• |

| 137 | [M - C₃H₇]⁺ |

Chromatographic Separations and Quantitative Analysis in Research Contexts

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, identification, and quantification of this compound in various matrices. In research, this compound serves as a useful probe for characterizing the properties of HPLC stationary phases.

Due to its specific structure, containing both a polar phenolic group and a moderately non-polar propyl ester chain, this compound is employed in comparative studies of reversed-phase (RP) HPLC columns. It is used alongside its isomers and other related benzoates to probe the hydrophobic and polar selectivity of different column materials. kromidas.de For instance, the retention behavior of this compound compared to Ethyl 3-hydroxybenzoate is used to quantify the "hydrophobic selectivity" or "methylene group selectivity" of a column. kromidas.de

For quantitative analysis, RP-HPLC coupled with a UV detector is a common method. The compound's strong UV absorbance allows for sensitive detection. More advanced methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), provide even greater selectivity and sensitivity, enabling precise quantification in complex samples. These methods are crucial for studying the compound in various contexts, such as its identification as a metabolite from marine bacteria like P. luteoviolacea.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of phenolic compounds like this compound. The method separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.

For the analysis of benzoate (B1203000) esters, reversed-phase HPLC (RP-HPLC) is the most common approach. fda.gov.phresearchgate.net In a typical setup, a non-polar stationary phase, such as a C8 or C18 silica-based column, is used. researchgate.netiomcworld.org The mobile phase generally consists of a mixture of an aqueous buffer (often acetate (B1210297) or phosphate (B84403) buffer to control pH) and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netnih.gov The components are separated based on their hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer on the column.

While specific validated methods for this compound are not detailed in the available literature, methods for the isomeric Propyl 4-hydroxybenzoate (B8730719) (Propylparaben) provide a strong framework. For instance, a stability-indicating HPLC method for Propyl 4-hydroxybenzoate used an ether-linked phenyl stationary phase with a mobile phase of aqueous phosphate buffer (pH 3.0, 10 mM)/acetonitrile and methanol. nih.gov Detection is typically performed using a UV detector, often at a wavelength of around 254 nm, where the benzene ring exhibits strong absorbance. researchgate.netiomcworld.org

The purity of a this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. Quantitative determination relies on creating a calibration curve from standard solutions of known concentrations and using this curve to calculate the concentration of the analyte in the sample. fda.gov.ph This method can effectively separate the target compound from impurities such as the starting material, 3-hydroxybenzoic acid. nih.gov

Table 1: Representative HPLC Method Parameters for Paraben Analysis Note: This table is based on methods developed for the related isomer, Propyl 4-hydroxybenzoate, and serves as an illustrative example.

| Parameter | Value/Description | Source(s) |

| Stationary Phase | Reversed-phase C8 or C18 column | researchgate.net, iomcworld.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer | nih.gov, researchgate.net |

| Elution Mode | Isocratic or Gradient | nih.gov, tandfonline.com |

| Flow Rate | Typically 1.0 - 2.0 mL/min | nih.gov, tandfonline.com |

| Detection | UV at ~254 nm | researchgate.net, iomcworld.org |

| Internal Standard | Isopropyl 4-hydroxybenzoate or Ethylparaben | aseancosmetics.org, fda.gov.ph |

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds in a complex mixture. mdpi.com For a compound like this compound, which contains a polar phenolic hydroxyl group, chemical derivatization is often necessary prior to analysis to increase its volatility and thermal stability, and to improve chromatographic peak shape. researchgate.net A common derivatization agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the active hydrogen of the hydroxyl group into a non-polar trimethylsilyl (B98337) (TMS) ether. researchgate.net

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column (such as a BP-5). rjstonline.com The separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer. rjstonline.com

In the mass spectrometer, the molecules are typically ionized by electron impact (EI), which fragments them into a unique pattern of charged ions. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint for identification. By comparing this spectrum to established libraries, the identity of the compound can be confirmed with high confidence.

A validated GC-MS method for the simultaneous determination of several parabens, including the 4-hydroxy isomer of the target compound, utilized a BP-5 capillary column and achieved a short run time of under 9 minutes. rjstonline.com This demonstrates the technique's efficiency for analyzing such compounds in various matrices. rjstonline.com

Crystallographic Studies and Crystal Growth Methodologies

Single Crystal X-ray Diffraction (XRD) for Unit Cell and Space Group Determination

Single crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides fundamental information about the crystal structure, including the dimensions of the unit cell (the basic repeating unit of the crystal) and the symmetry operations described by its space group.

Although specific crystallographic data for this compound is not present in the surveyed literature, extensive studies on its isomer, Propyl 4-hydroxybenzoate, illustrate the type of information obtained. Multiple analyses have confirmed that Propyl 4-hydroxybenzoate crystallizes in the monoclinic system with the space group P2₁/c. sci-hub.boxpsu.eduscientificlabs.comtandfonline.com The P2₁/c space group indicates a primitive unit cell with a two-fold screw axis and a c-glide plane. The analysis also reveals the precise lattice parameters (the lengths of the unit cell edges and the angles between them). psu.edutandfonline.com

Table 2: Single Crystal XRD Data for Propyl 4-hydroxybenzoate (Isomer of the Target Compound) Note: This data is for the 4-hydroxy isomer and is presented for illustrative purposes.

| Parameter | Reported Value | Source(s) |

| Crystal System | Monoclinic | sci-hub.box, psu.edu |

| Space Group | P2₁/c | sci-hub.box, psu.edu, scientificlabs.com |

| a | 12.025 Å | psu.edu |

| b | 13.802 Å | psu.edu |

| c | 11.762 Å | psu.edu |

| β | 108.61° | psu.edu |

| Volume (V) | 1851.6 ų | psu.edu |

This data is crucial for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. researchgate.net

Techniques for Single Crystal Growth (e.g., Slow Evaporation Solution Growth, Vertical Bridgman)

The successful characterization of a compound by single crystal XRD is contingent upon the ability to grow high-quality single crystals of sufficient size. Two common methods for growing organic crystals like this compound are the Slow Evaporation Solution Growth Technique (SEST) and the Vertical Bridgman Technique (VBT).

Slow Evaporation Solution Growth (SEST) This is a widely used and relatively simple method for growing crystals from solution. researchgate.netias.ac.in The process involves dissolving the compound in a suitable solvent (e.g., methanol or ethanol) to create a saturated or slightly supersaturated solution. researchgate.netaip.org The solution is then left in a controlled environment where the solvent evaporates slowly over a period of days or weeks. As the solvent evaporates, the solution becomes increasingly supersaturated, leading to nucleation and subsequent crystal growth. For Propyl 4-hydroxybenzoate, single crystals with dimensions up to 27 × 16 × 8 mm³ have been grown from a methanol solution over 18 days using this method. aip.org

Vertical Bridgman Technique (VBT) The Vertical Bridgman Technique is a melt growth method, which is particularly useful for materials that may have issues with solvent inclusion when grown from solution. tandfonline.com In this process, the polycrystalline material is placed in a sealed ampoule (often made of glass and sometimes with a double-wall design) with a conical tip. tandfonline.com The ampoule is positioned in a vertical furnace with a temperature gradient, such that the material in the upper part is molten while the tip in the lower part is below the melting point. iucr.org

The ampoule is then slowly translated downwards through the temperature gradient. Crystallization begins at the coolest point (the tip), and ideally, a single nucleus forms and grows to fill the entire ampoule as it moves into the cooler zone, resulting in a large single crystal. tandfonline.com This technique has been successfully employed to grow single crystals of Propyl 4-hydroxybenzoate, yielding high-quality crystals for various characterizations. tandfonline.comtandfonline.comresearchid.co

Based on a comprehensive search of scientific literature, the detailed computational and theoretical data required to construct the requested article on This compound is not available. Research and published studies in this specific area are predominantly focused on its isomer, propyl 4-hydroxybenzoate (propylparaben), owing to its extensive use as a preservative.

The explicit and detailed nature of the required sections, such as Density Functional Theory (DFT) calculations, Molecular Electrostatic Potential (MEP) mapping, Mulliken and Natural Population Analysis, Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (FMO) analysis, necessitates specific computational studies performed directly on this compound.

Unfortunately, searches have confirmed a lack of published papers containing this specific information for the 3-hydroxy isomer. To generate the article as outlined would require fabricating data or incorrectly applying findings from the 4-hydroxy isomer, which would be scientifically inaccurate and violate the core instructions of the request.

Therefore, it is not possible to generate the article while adhering to the specified constraints of scientific accuracy and sole focus on this compound.

Computational Chemistry and Theoretical Modeling of Propyl 3 Hydroxybenzoate

Analysis of Intermolecular Interactions and Non-Covalent Interactions (NCI)

No specific studies detailing the Hirshfeld surface analysis or providing 2D fingerprint plots for Propyl 3-hydroxybenzoate were identified. This type of analysis is crucial for understanding intermolecular interactions in the crystalline state. It provides quantitative insights into the types of atomic contacts and their relative contributions to the crystal packing. Such an analysis would typically involve:

dnorm surfaces: To visualize close intermolecular contacts.

Shape index and Curvedness: To characterize the shape of the molecular surface.

2D Fingerprint Plots: To summarize the distribution of intermolecular contacts, with distinct spikes and patterns corresponding to specific interactions like hydrogen bonds and van der Waals forces.

Without experimental crystal structure data (a prerequisite for this analysis), these calculations cannot be performed.

Theoretical Prediction of Spectroscopic Parameters

There is a lack of published research on the theoretical prediction of spectroscopic parameters (such as NMR and IR spectra) for this compound. This type of theoretical work, typically employing Density Functional Theory (DFT), would involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Frequency Calculations: To predict the vibrational modes and generate a theoretical IR spectrum.

NMR Shielding Calculations: To predict the 1H and 13C chemical shifts.

A comparison of these theoretical spectra with experimental data is essential for validating the computational model and providing a detailed assignment of the spectral features.

Nonlinear Optical (NLO) Property Calculations and Hyperpolarizability Determination

No specific studies were found that calculate the nonlinear optical (NLO) properties, such as the first-order hyperpolarizability (β), for this compound. Such calculations are important for identifying potential applications in optoelectronics. The determination of these properties would typically involve:

Quantum Chemical Calculations: Using methods like DFT to calculate the dipole moment (μ), polarizability (α), and hyperpolarizability (β) of the molecule.

Comparison with Standards: Often, the calculated hyperpolarizability is compared to that of a standard NLO material like urea (B33335) to assess its potential.

The position of the hydroxyl group on the benzene (B151609) ring significantly influences the electronic distribution and, consequently, the NLO properties. Therefore, data from the 4-hydroxy isomer cannot be extrapolated to the 3-hydroxy isomer.

Structure Activity Relationship Sar Studies of Hydroxybenzoate Esters

Impact of Ester Side Chain Variations on Molecular Function and Activity

The molecular function and activity of hydroxybenzoate esters are significantly influenced by the nature of their ester side chains. Variations in the alkyl chain length of these esters have been shown to directly correlate with their biological responses.

Correlation of Alkyl Chain Length with Biological Response

Research has consistently demonstrated that the biological activity of hydroxybenzoate esters, including antimicrobial and estrogenic effects, is often dependent on the length of the alkyl ester chain.

For p-hydroxybenzoate esters, commonly known as parabens, antimicrobial activity generally increases with the length of the alkyl chain. sci-hub.se This is attributed to the enhanced lipophilicity of the molecule, which facilitates its passage through the cell membranes of microorganisms. sci-hub.senih.gov However, this increased activity is counterbalanced by a decrease in water solubility as the chain length increases. sci-hub.se Since microbial growth typically occurs in aqueous environments, a certain level of water solubility is necessary for the preservative to be effective. sci-hub.se Consequently, shorter-chain esters like methyl and propyl parabens are often preferred for practical applications. sci-hub.se

Similarly, in a series of (R)-3-Hydroxybutyric alkyl esters, the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were found to decrease as the alkyl chain length increased from one to six carbons, indicating enhanced antibacterial and antifungal properties. nih.gov The hexyl ester ((R)-3HB-C6) exhibited the most potent activity against a range of microorganisms. nih.gov

The estrogenic activity of parabens also shows a positive correlation with the length and branching of the alkyl side chain. europa.eunih.gov Longer and branched-chain parabens exhibit a higher binding affinity for estrogen receptors compared to their shorter-chain counterparts. europa.eunih.gov For instance, the binding affinity to human estrogen receptors α and β increases from methylparaben to isobutylparaben. cir-safety.org

However, the relationship is not always linear. In studies on paraben-induced histamine (B1213489) release from mast cells, octylparaben showed the highest activity, with a decrease in activity observed for both shorter and longer side chains. nih.gov This suggests that an optimal lipophilicity, conferred by a specific alkyl chain length, is required for this particular biological interaction. nih.gov

Table 1: Effect of Alkyl Chain Length on Biological Activity of p-Hydroxybenzoate Esters (Parabens)

| Compound | Alkyl Chain Length | Antimicrobial Activity | Estrogenic Activity | Histamine Release Activity |

|---|---|---|---|---|

| Methylparaben | 1 | Lower | Lower | Inactive |

| Ethylparaben | 2 | Moderate | Moderate | Not specified |

| Propylparaben (B1679720) | 3 | Higher | Higher | Weak |

| Butylparaben (B1668127) | 4 | Higher | Higher | Weak |

| Heptylparaben | 7 | Not specified | Not specified | Strong |

| Octylparaben | 8 | Not specified | Not specified | Highest |

| Dodecylparaben | 12 | Not specified | Not specified | Inactive |

Positional Isomerism and its Influence on Molecular Interactions

The position of the hydroxyl group on the benzoate (B1203000) ring significantly affects the molecule's properties and interactions. A comparison between 3-hydroxybenzoate and 4-hydroxybenzoate (B8730719) (p-hydroxybenzoate) isomers reveals key differences in their behavior.

The relative position of the hydroxyl and carboxylate groups influences the hydration of the molecule and its mobility in aqueous solutions. rsc.org Molecular dynamics simulations have shown that the self-diffusion coefficient of hydroxybenzoate isomers decreases in the order of ortho > meta > para. rsc.org This is because the p-hydroxybenzoate (4-hydroxy) isomer forms the most hydrogen bonds with water, making it the least mobile. rsc.org

In terms of biological activity, studies on paraben-induced histamine release showed that while octyl p-hydroxybenzoate induced concentration-related degranulation of mast cells, octyl m-hydroxybenzoate also exhibited this activity. nih.gov This indicates that the 3-hydroxy position can also participate in the interactions leading to this specific biological response.

The antioxidant activity of hydroxybenzoate isomers also varies. The 3-hydroxy and 4-hydroxy isomers have been found to be more effective antioxidants than the 2-hydroxy isomer in certain systems. nih.gov Furthermore, their antioxidant effect is less sensitive to the presence of calcium ions compared to the 2-hydroxy isomer. nih.gov

The binding affinity to ions can also be affected by isomerism. For instance, the association constant for calcium binding is significantly different among the isomers, with the 4-hydroxy isomer showing weaker binding compared to the 2-hydroxy isomer. nih.govfda.gov.tw

Table 2: Comparison of Properties of 3-Hydroxybenzoate and 4-Hydroxybenzoate Isomers

| Property | 3-Hydroxybenzoate (meta) | 4-Hydroxybenzoate (para) |

|---|---|---|

| Mobility in Aqueous Solution | Higher | Lower |

| Hydrogen Bonding with Water | Less | More |

| Antioxidant Activity | More effective | More effective |

| Calcium Binding Affinity | Weaker | Weaker (compared to ortho) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov This predictive approach is valuable in designing new compounds with desired properties and reducing the need for extensive experimental testing. nih.govresearchgate.net

For hydroxybenzoate esters, QSAR models have been developed to predict their antibacterial activity. nih.govresearchgate.net These models often utilize quantum chemical parameters and molecular connectivity indices to describe the molecular structure. nih.govresearchgate.net Studies have shown that nonlinear models, such as those built with support vector machines (SVM), can provide better predictions of antibacterial activity compared to linear models like multiple linear regression (MLR). nih.govresearchgate.net For instance, one study reported that SVM models for hydroxyl benzoic esters had a higher correlation coefficient (R²) and better stability than the MLR model. nih.gov

Relationship Between Lipophilicity (e.g., ClogP) and Observed Activities

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or the calculated logP (ClogP), is a critical parameter in QSAR studies as it describes a compound's ability to partition between a lipid and an aqueous phase. juniperpublishers.com This property is crucial for a drug's absorption, distribution, and interaction with biological membranes. juniperpublishers.comcore.ac.uk

In the context of hydroxybenzoate esters, a clear relationship between lipophilicity and biological activity has been observed. For a series of phenazine-1-carboxylic acid conjugates with hydroxybenzoic acid esters, fungicidal activity was found to increase with increasing LogP values up to a certain point. nih.gov Beyond an optimal LogP range (4.42 to 5.08), the fungicidal activity started to decrease, suggesting that an optimal balance of lipophilicity and hydrophilicity is necessary for maximum efficacy. nih.gov This parabolic relationship is a common observation in SAR studies, where either too low or too high lipophilicity can be detrimental to biological activity.

The toxic potency of parabens to hepatocytes has also been linked to the elongation of the alkyl side-chains, which directly influences their lipophilicity. nih.gov Similarly, the uptake of parabens has been shown to increase with the length of the ester carbon chain, which corresponds to greater lipid solubility. sci-hub.se

Table 3: Lipophilicity and Fungicidal Activity of PCA-Hydroxybenzoic Acid Ester Conjugates

| Compound Type | LogP Trend | Fungicidal Activity Trend | Optimal LogP Range |

|---|---|---|---|

| PCA–salicylic acid ester conjugates | 5a < 5b < 5c | 5a < 5b < 5c | 4.42 - 5.08 |

| PCA–salicylic acid ester conjugates | 5c < 5d < 5e | 5c > 5d > 5e | 4.42 - 5.08 |

| PCA-3-hydroxybenzoic acid ester conjugates | Increasing LogP | Initial increase, then decrease | 4.42 - 5.08 |

| PCA-p-hydroxybenzoic acid ester conjugates | Increasing LogP | Initial increase, then decrease | 4.42 - 5.08 |

Environmental Fate and Degradation Mechanisms of Propyl 3 Hydroxybenzoate

Biodegradation Pathways in Natural and Engineered Systems

The primary step in the biodegradation of Propyl 3-hydroxybenzoate is the microbial-catalyzed hydrolysis of its ester bond. This reaction cleaves the molecule into propanol (B110389) and 3-hydroxybenzoic acid. The subsequent fate of the compound is then determined by the degradation pathway of 3-hydroxybenzoic acid, which varies depending on the oxygen content of the environment.

Under aerobic conditions, microorganisms utilize specific enzymatic pathways to break down the aromatic ring of 3-hydroxybenzoic acid. Bacteria from the genus Bacillus have been shown to metabolize 3-hydroxybenzoic acid by first converting it to protocatechuic acid. nih.gov This intermediate is then further degraded through either an ortho- or meta-cleavage pathway, breaking open the aromatic ring and allowing for its complete mineralization into carbon dioxide and water. nih.gov

The degradation process involves several key enzymes. A denitrifying Pseudomonas species, for instance, is capable of aerobically oxidizing 3-hydroxybenzoate. nih.gov The initial hydroxylation of 3-hydroxybenzoate is a critical step, as demonstrated in a Bacillus species that utilizes a 3-hydroxybenzoate 4-hydroxylase to produce protocatechuic acid. nih.gov This is followed by ring cleavage catalyzed by dioxygenase enzymes. nih.gov

Table 1: Key Enzymes in Aerobic Degradation of 3-Hydroxybenzoate

| Enzyme | Function | Organism Example |

|---|---|---|

| Esterase | Hydrolyzes this compound to 3-hydroxybenzoic acid and propanol | Various Bacteria |

| 3-hydroxybenzoate 4-hydroxylase | Converts 3-hydroxybenzoate to protocatechuic acid | Bacillus sp. nih.gov |

| Protocatechuate 3,4-dioxygenase | Catalyzes ortho-cleavage of the protocatechuate ring | Bacillus sp. nih.gov |

In environments lacking oxygen, the degradation of this compound proceeds through different microbial pathways. Following the initial hydrolysis to 3-hydroxybenzoic acid, anaerobic bacteria employ the benzoyl-CoA pathway as a central strategy for catabolism. d-nb.infoird.fr

The strictly anaerobic bacterium Sporotomaculum hydroxybenzoicum ferments 3-hydroxybenzoate to acetate (B1210297), butyrate, and CO2. ird.frscite.ai During this process, benzoate (B1203000) is detected as a transient intermediate, which strongly indicates that the degradation proceeds via the benzoyl-CoA pathway. d-nb.infoird.fr The key steps involve the activation of the substrate to its coenzyme A (CoA) thioester, followed by the removal of the hydroxyl group.

The process begins with the activation of 3-hydroxybenzoate to 3-hydroxybenzoyl-CoA. d-nb.infonih.gov This is followed by a reductive dehydroxylation step, which removes the hydroxyl group to form benzoyl-CoA. d-nb.infoscite.ai Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds and is subsequently broken down further. frontiersin.orgresearchgate.net In nitrate-reducing bacteria, the initial activation of 3-hydroxybenzoate to 3-hydroxybenzoyl-CoA is an ATP-consuming reaction. nih.gov

Table 2: Anaerobic Degradation of 3-Hydroxybenzoate via Benzoyl-CoA Pathway

| Step | Intermediate Compound | Key Process | Microbial Example |

|---|---|---|---|

| 1 | This compound | Ester Hydrolysis | General microbial activity |

| 2 | 3-hydroxybenzoic acid | Activation to CoA thioester | Sporotomaculum hydroxybenzoicum, Nitrate-reducing bacteria d-nb.infonih.gov |

| 3 | 3-hydroxybenzoyl-CoA | Reductive Dehydroxylation | Sporotomaculum hydroxybenzoicum d-nb.infoscite.ai |

| 4 | Benzoyl-CoA | Ring reduction and cleavage | Sporotomaculum hydroxybenzoicum d-nb.info |

Abiotic Degradation Processes in the Environment

Beyond microbial action, this compound is also subject to breakdown through non-biological chemical processes in the environment.

Advanced Oxidation Processes (AOPs) are effective methods for degrading persistent organic pollutants. While specific studies on this compound are limited, research on the closely related Propyl 4-hydroxybenzoate (B8730719) (propylparaben) provides significant insight. The photocatalytic degradation of propylparaben (B1679720) using titanium dioxide (TiO2) as a catalyst is a well-studied example of an AOP. scispace.com

This process relies on the generation of highly reactive oxygen species (ROS), particularly hydroxyl radicals (HO•), which readily attack the organic molecule. scispace.commdpi.com The degradation typically follows pseudo-first-order kinetics. The reaction is significantly influenced by pH, which affects the surface charge of the catalyst and the radical reaction mechanism. scispace.com The degradation of the propylparaben molecule is believed to occur primarily through the addition of a hydroxyl radical or through hydrogen-abstraction reactions. scispace.com Similar mechanisms are expected to govern the photocatalytic degradation of this compound.

Hydrolysis is a primary abiotic degradation pathway for esters like this compound in water. This chemical reaction involves the cleavage of the ester bond by water, resulting in the formation of 3-hydroxybenzoic acid and propanol. researchgate.net

The rate of hydrolysis is highly dependent on the pH of the aqueous solution. Studies on propylparaben (Propyl 4-hydroxybenzoate) show that its aqueous solutions are stable at acidic to neutral pH (pH 3–6). chemicalbook.comatamanchemicals.com However, under alkaline conditions (pH 8 or above), the rate of hydrolysis increases significantly. chemicalbook.comatamanchemicals.com This base-catalyzed hydrolysis represents a significant degradation route in alkaline waters.

Identification and Characterization of Environmental Transformation Products and Metabolites

The degradation of this compound results in a variety of transformation products and metabolites, depending on the degradation pathway.

The initial and most common transformation product from both biotic and abiotic hydrolysis is 3-hydroxybenzoic acid . researchgate.net Aerobic biodegradation of this intermediate leads to the formation of protocatechuic acid . nih.gov

Under anaerobic conditions, the metabolism of 3-hydroxybenzoic acid yields benzoate as a key intermediate. d-nb.infoird.fr The complete fermentation of the parent compound by organisms like Sporotomaculum hydroxybenzoicum ultimately produces simpler organic molecules such as acetate and butyrate . scite.ai

In addition to these metabolites, other transformation products can be formed, particularly in engineered systems like wastewater treatment plants. Studies on other parabens have shown that disinfection processes, such as chlorination, can lead to the formation of halogenated by-products. nih.gov Therefore, it is plausible that chlorinated or brominated forms of this compound could be generated in environments containing chlorine or bromine residues. nih.govleesu.fr The photocatalytic degradation of propylparaben has been shown to generate a series of intermediate products before complete mineralization, and it is expected that this compound would form similar transient species during AOP treatment. scispace.com

Table 3: Summary of Potential Transformation Products and Metabolites of this compound

| Product/Metabolite | Formation Pathway | Environment/System |

|---|---|---|

| 3-hydroxybenzoic acid | Hydrolysis (biotic and abiotic) | Aquatic environments, engineered systems researchgate.net |

| Propanol | Hydrolysis (biotic and abiotic) | Aquatic environments, engineered systems |

| Protocatechuic acid | Aerobic Biodegradation | Aerobic natural and engineered systems nih.gov |

| Benzoate | Anaerobic Biodegradation | Anoxic environments d-nb.infoird.fr |

| Acetate | Anaerobic Biodegradation (Fermentation) | Anoxic environments scite.ai |

| Butyrate | Anaerobic Biodegradation (Fermentation) | Anoxic environments scite.ai |

| Halogenated this compound (e.g., chloro-, bromo-) | Chemical reaction with disinfectants (inferred) | Wastewater treatment, disinfected waters nih.govleesu.fr |

Advanced Material Science and Technological Applications of Propyl 3 Hydroxybenzoate

Development of Nonlinear Optical (NLO) Materials

The exploration of Propyl 3-hydroxybenzoate as a nonlinear optical (NLO) material is not substantially documented in current research. NLO materials are crucial for technologies involving the modulation of light properties, such as frequency conversion and optical switching. While aromatic compounds with donor-acceptor groups are promising candidates for NLO applications due to their π-electron systems, specific studies quantifying the NLO coefficients or detailing the development of NLO materials based on the this compound ester are not prominent in the reviewed literature.

Crystal Engineering for Enhanced Optical Properties

While research on the crystal engineering of this compound itself is limited, studies on related compounds show the potential of the 3-hydroxybenzoate moiety. Crystal engineering is a method used to design and synthesize solid-state structures with desired properties, such as enhanced NLO effects. This is often achieved by controlling intermolecular interactions like hydrogen bonding.

A relevant study in this domain focused on creating hydrogen-bonded salts of hydroxybenzoic acids for second harmonic generation (a key NLO property). rsc.org Researchers successfully engineered crystalline materials by combining hydroxybenzoic acids with chiral amines. rsc.org One of the novel materials synthesized was (S)-1-phenylethylammonium 3-hydroxybenzoate. rsc.org In this salt, hydrogen bonding between the 3-hydroxybenzoate anion and the phenylethylammonium cation was utilized to create a non-centrosymmetric crystal structure, which is a prerequisite for second-order NLO activity. rsc.org This work demonstrates that the 3-hydroxybenzoate functional group can be a valuable component in the design of NLO materials, even though this specific example is a salt and not the propyl ester. rsc.org

Potential in Optoelectronic Devices and Photonics

Given the lack of specific data on the nonlinear optical properties and advanced crystal engineering of this compound, its potential in optoelectronic devices and photonics remains speculative. The development of such devices relies on materials with well-characterized optical and electronic properties. Without experimental or theoretical studies to determine parameters like hyperpolarizability, refractive index, and optical susceptibility for this compound, its applicability in lasers, optical sensors, or data storage cannot be confirmed.

Exploration in Other Specialized Material Formulations and Functional Polymers

The scientific literature does not provide significant information regarding the exploration of this compound in specialized material formulations or as a component in functional polymers. Research in this area would typically involve incorporating the molecule into polymer chains or material matrices to impart specific functions, such as altered thermal, mechanical, or optical properties. There is no available data to indicate that this compound has been investigated for these purposes.

Emerging Research Directions and Future Perspectives for Propyl 3 Hydroxybenzoate

Green Chemistry Approaches for Sustainable Synthesis

The conventional synthesis of hydroxybenzoic acid esters, including Propyl 3-hydroxybenzoate, typically involves Fischer-Speier esterification. This method utilizes the corresponding acid (3-hydroxybenzoic acid) and alcohol (propanol) with a strong acid catalyst like sulfuric acid. nih.gov While effective, this approach presents environmental and safety concerns associated with the use of corrosive catalysts and the potential generation of waste.

Future research is pivoting towards greener, more sustainable synthetic routes. These emerging strategies aim to reduce the environmental footprint by employing enzymatic catalysts, utilizing safer solvents, and improving energy efficiency.

Key Green Synthesis Strategies:

Enzymatic Catalysis: The use of lipases as biocatalysts is a promising alternative to mineral acids. Lipases can catalyze esterification under milder reaction conditions, often with high selectivity, which reduces the formation of byproducts. This approach aligns with the principles of green chemistry by using biodegradable catalysts and lowering energy consumption.

Microwave-Assisted Synthesis: Research into related compounds has shown that microwave irradiation can significantly accelerate the esterification process. google.com This technique offers rapid heating and shorter reaction times, leading to increased energy efficiency compared to conventional heating methods.

Alternative Solvents: The development of synthesis routes that use greener solvents, such as ionic liquids or supercritical fluids, is another key research area. These solvents can offer improved reaction rates and easier product separation while being less hazardous than traditional organic solvents.

These green chemistry approaches are critical for developing economically viable and environmentally responsible manufacturing processes for this compound.

Elucidation of Complex Biochemical Pathways and Interactions

Understanding the biochemical fate of this compound is crucial for evaluating its biological activity and potential applications. Research into the metabolism of its parent compound, 3-hydroxybenzoate, provides foundational insights into the likely biochemical pathways.

Studies on the denitrifying bacterium Thauera aromatica have revealed a specific anaerobic metabolic pathway for 3-hydroxybenzoate. nih.gov The initial step involves the formation of a coenzyme A (CoA) thioester, a reaction catalyzed by the enzyme 3-hydroxybenzoate-CoA ligase . nih.gov This intermediate, 3-hydroxybenzoyl-CoA, is then further metabolized. Interestingly, this process utilizes benzoyl-CoA reductase, an enzyme also involved in the general benzoate (B1203000) degradation pathway. nih.gov However, the complete degradation of the 3-hydroxy substituted compound requires additional, specific enzymes, including members of the enoyl-CoA hydratase and short-chain alcohol dehydrogenase families. nih.gov

Table 1: Key Enzymes in the Anaerobic Metabolism of 3-Hydroxybenzoate

| Enzyme | Function |

|---|---|

| 3-hydroxybenzoate-CoA ligase | Catalyzes the initial activation step, forming a thioester with Coenzyme A. nih.gov |

| Benzoyl-CoA reductase | Reduces the aromatic ring of the 3-hydroxybenzoyl-CoA intermediate. nih.gov |

| Enoyl-CoA hydratases | Two distinct hydratases are induced and believed to be involved in the subsequent steps of ring cleavage and processing. nih.gov |

| Short-chain alcohol dehydrogenase | An induced dehydrogenase likely involved in the further metabolism of the aliphatic chain. nih.gov |

Future research will likely focus on determining if this compound is first hydrolyzed to 3-hydroxybenzoic acid before entering this pathway, a common metabolic route for ester-containing compounds. Elucidating these complex interactions in various biological systems is a key objective for future toxicological and pharmacological studies.

Development of Advanced Computational Models for Predictive Material Design

While specific computational models for this compound are not yet widely documented, the development of such tools represents a significant future direction. Advanced computational modeling, including techniques like Density Functional Theory (DFT) and machine learning, allows researchers to predict the physicochemical properties and biological activities of molecules before they are synthesized. jscimedcentral.com

For a molecule like this compound, computational models could predict a range of important characteristics:

ADME-Tox Profiles: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) models can forecast the compound's behavior in biological systems. For instance, computational studies on the isomeric parabens have been used to predict their oral bioavailability, skin permeation, and potential to inhibit metabolic enzymes like human cytochromes. jscimedcentral.com

Material Properties: Predictive models can estimate physical properties relevant to material science, such as solubility, melting point, and electronic properties. This information is invaluable for designing new materials with specific functionalities.

Binding Interactions: Molecular docking simulations can be employed to predict how this compound might interact with biological targets, such as enzymes or receptors. This can help in identifying potential therapeutic applications or understanding mechanisms of toxicity.

The development and application of these predictive models will accelerate the research and development cycle for this compound, enabling a more targeted and efficient approach to designing novel materials and applications.

Synergistic Applications in Multi-functional Materials and Systems

The unique chemical structure of this compound, featuring both an ester group and a meta-positioned hydroxyl group, suggests potential for its use in multi-functional materials. While research in this area is still nascent, future perspectives point towards synergistic applications where the compound's properties are combined with those of other materials to create enhanced systems.

One potential area of exploration is in polymer science. As a mono-hydroxybenzoic acid derivative, it could be investigated as a modifying agent in polymer chains, potentially influencing properties such as thermal stability, UV resistance, or antimicrobial activity.

The exploration of these synergistic applications will be a key driver for unlocking the full potential of this compound in the development of next-generation materials and systems.

Q & A

Q. How can researchers quantitatively determine the kinetic parameters of 3-hydroxybenzoate 6-hydroxylase (3HB6H) in enzymatic studies?

Methodological Answer: To determine kinetic parameters (e.g., , ), purify 3HB6H via affinity chromatography (e.g., Ni²⁺-NTA for His-tagged enzymes) and perform assays under optimized buffer conditions (e.g., phosphate buffer, pH 8.0, 37°C). Use varying concentrations of 3-hydroxybenzoate (0.5–150 µM) and NADH (up to 400 µM). Measure initial reaction rates spectrophotometrically (e.g., monitoring NADH oxidation at 340 nm). Plot Lineweaver-Burk or Michaelis-Menten curves to derive and . Validate reproducibility across triplicate trials .

Q. What experimental approaches are used to study 3-hydroxybenzoate uptake in eukaryotic cells?

Methodological Answer: Use radiolabeled [¹⁴C]3-hydroxybenzoate to quantify uptake kinetics in wild-type vs. transporter-deficient mutants (e.g., Δhbt1). Conduct competitive inhibition assays with structural analogs (e.g., 4-hydroxybenzoate, gentisate) to identify substrate specificity. Calculate and via concentration-dependent uptake curves (0.5–150 µM). Confirm transporter roles using complementation assays in mutant strains .

Q. How is the gentisate pathway distinguished from the protocatechuate pathway in 3-hydroxybenzoate degradation?

Methodological Answer: Analyze metabolic intermediates via HPLC or GC-MS after incubating cells with 3-hydroxybenzoate. Monitor gene expression of pathway-specific markers (e.g., MNX1 for protocatechuate, MNX2 for gentisate) using qPCR. Enzyme assays for 3HB6H (gentisate pathway) or 4-hydroxylases (protocatechuate pathway) can confirm activity. Trace isotopic labeling (e.g., ¹³C) can map carbon flux into the TCA cycle .

Advanced Research Questions

Q. How can structural biology resolve contradictions in substrate-binding mechanisms of 3HB6H?

Methodological Answer: Perform X-ray crystallography of 3HB6H co-crystallized with 3-hydroxybenzoate or analogs (e.g., gentisate) to resolve active-site interactions. Mutagenesis studies (e.g., Tyr221 → Phe, Gln305 → Ala) can validate residues critical for substrate binding. Compare kinetic data (, ) between wild-type and mutants. Molecular dynamics simulations may clarify lipid cofactor roles in regioselectivity (e.g., phospholipid interactions in Rhodococcus jostii 3HB6H) .

Q. What strategies address discrepancies in transporter mutant studies for 3-hydroxybenzoate uptake?

Methodological Answer: When Δhbt2/Δhbt3/Δhbt4 mutants show partial uptake defects despite Hbt1 being the primary transporter, conduct RNA-seq or proteomics to identify compensatory transporters. Use double/triple knockouts to eliminate redundancy. Perform electrophysiology (e.g., patch-clamp) to measure ion-coupled transport. Validate hypotheses via heterologous expression in yeast or E. coli .

Q. How can researchers optimize heterologous expression of 3HB6H for industrial biocatalysis?

Methodological Answer: Clone the 3HB6H gene into high-expression vectors (e.g., pET28a) with codon optimization for the host (e.g., E. coli BL21). Screen induction conditions (temperature, IPTG concentration) to enhance soluble protein yield. Use fed-batch fermentation with controlled oxygenation to maintain FAD cofactor integrity. Immobilize purified enzymes on solid supports (e.g., chitosan beads) for reusability in continuous reactors .

Data Analysis and Validation

Q. How should researchers validate conflicting kinetic data for 3HB6H across bacterial species?

Methodological Answer: Standardize assay conditions (buffer pH, temperature, cofactor concentrations) to minimize variability. Compare enzyme thermostability via circular dichroism (CD) or differential scanning calorimetry (DSC). Use phylogenetic analysis to correlate kinetic differences with evolutionary divergence. Reproduce experiments in independent labs with shared protocols .

Q. What bioinformatics tools are critical for annotating 3-hydroxybenzoate degradation genes in novel microbial genomes?

Methodological Answer: Use BLASTp to identify homologs of 3HB6H (mnx2) or transporters (hbt1–hbt4). Annotate operons using RAST or Prokka. Predict regulatory elements (e.g., σ⁵⁴ promoters) with BPROM. Validate predictions via RT-qPCR of pathway genes under substrate induction. Cross-reference with KEGG or MetaCyc databases for pathway reconstruction .

Experimental Design Challenges

Q. How to design experiments to elucidate the role of phospholipids in 3HB6H regioselectivity?

Methodological Answer: Crystallize 3HB6H in lipid-free vs. lipid-bound states. Compare substrate-binding pockets via cryo-EM or small-angle X-ray scattering (SAXS). Use phospholipase treatments to strip lipids and assay hydroxylation products (HPLC). Synthesize lipid analogs to test binding affinity via surface plasmon resonance (SPR) .

Q. What controls are essential when studying 3-hydroxybenzoate toxicity in eukaryotic cell cultures?

Methodological Answer: Include negative controls (vehicle-only treatments) and positive controls (known cytotoxic hydroxybenzoates). Measure intracellular pH and ATP levels to distinguish metabolic inhibition from membrane damage. Use ROS-sensitive dyes (e.g., DCFH-DA) to assess oxidative stress. Validate findings in primary cells or organoids to reduce cell-line artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.